1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-3-(2-bromophenyl)propan-1-one
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Description
1-(4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)-3-(2-bromophenyl)propan-1-one, also known as TDP, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. TDP is a piperazine derivative that has a thiadiazole ring attached to it, and it has been synthesized using different methods.
Scientific Research Applications
Antimicrobial and Antifungal Properties
The synthesis of compounds containing 1,2,5-thiadiazole and piperazine moieties has demonstrated significant antimicrobial and antifungal activities. For example, novel 1,3,4-thiadiazole amide derivatives containing piperazine have shown inhibitory effects against Xanthomonas campestris pv. oryzae, indicating their potential as antimicrobial agents. Additionally, the synthesis of novel 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems and their evaluation revealed antimicrobial potency against various microorganisms, highlighting their importance in developing new antimicrobial agents (Xia, 2015), (Hamama et al., 2017).
Antileishmanial and Antiprotozoal Activity
Research has also explored the antileishmanial activities of thiadiazole derivatives, particularly those linked with piperazine. Some compounds demonstrated substantial activity against Leishmania major, suggesting their potential as antileishmanial treatments. The synthesis of 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents has highlighted compounds with significant activity in both promastigote and amastigote forms, indicating the role of substituents in enhancing biological activity (Tahghighi et al., 2011).
Anticancer Potential
The evaluation of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, in anticancer studies has revealed their effectiveness against various cancer cell lines. This indicates a promising avenue for the development of new anticancer agents leveraging the unique properties of thiadiazole and piperazine structures (Turov, 2020).
Dual-Action Antidepressants
Compounds derived from the 1,2,5-thiadiazol-3-yl-piperazine framework have been evaluated for their dual-action as antidepressants, exhibiting both serotonin receptor affinity and serotonin reuptake inhibition. This suggests their potential use in the treatment of depression, highlighting the versatility of 1,2,5-thiadiazole derivatives in therapeutic applications (Silanes et al., 2004).
properties
IUPAC Name |
3-(2-bromophenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4OS/c16-13-4-2-1-3-12(13)5-6-15(21)20-9-7-19(8-10-20)14-11-17-22-18-14/h1-4,11H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIXPDQTIRLEJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)CCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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